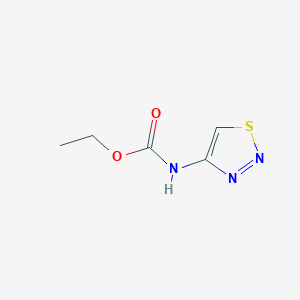

Ethyl 1,2,3-thiadiazol-4-ylcarbamate

Description

Historical Development and Significance of Thiadiazole Heterocycles in Chemical Science

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org Their structural diversity, arising from the four possible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), has led to a rich and varied history of discovery and application. wikipedia.org These heterocycles are integral components in many areas of chemical science, from pharmaceuticals to materials. isres.org

The 1,2,3-thiadiazole (B1210528) ring system, while known since the late 19th century, has been a subject of continuous interest due to its unique chemical reactivity. e-bookshelf.de A significant breakthrough in its synthesis was the Hurd-Mori reaction, which involves the cyclization of acyl hydrazones with thionyl chloride. wikipedia.orgmdpi.com This method remains a cornerstone for the preparation of substituted 1,2,3-thiadiazoles. mdpi.com The chemistry of 1,2,3-thiadiazoles is distinguished by their propensity to undergo ring-cleavage reactions under thermal, photochemical, or basic conditions, often leading to the extrusion of dinitrogen and the formation of reactive intermediates like thioketenes. e-bookshelf.deresearchgate.net This reactivity has made them valuable precursors in organic synthesis for the construction of other heterocyclic systems and complex molecules. e-bookshelf.de

While this article focuses on a 1,2,3-thiadiazole derivative, the significance of other isomers, particularly the 1,3,4-thiadiazole (B1197879), is noteworthy in providing context for the broad interest in this class of heterocycles. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, found in numerous marketed drugs, including the antibacterial agent cefazolin (B47455) and the diuretic acetazolamide. wikipedia.orgnih.gov Its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comresearchgate.net The stability and diverse biological activities of the 1,3,4-thiadiazole ring have made it a privileged structure in drug discovery. nih.govmdpi.com

Table 1: Comparison of Common Thiadiazole Isomers

| Isomer | Key Features | Common Applications |

| 1,2,3-Thiadiazole | Susceptible to ring-cleavage and dinitrogen extrusion; synthetic precursor to reactive intermediates. e-bookshelf.deresearchgate.net | Organic synthesis, agrochemicals, potential pharmaceuticals. e-bookshelf.demdpi.com |

| 1,3,4-Thiadiazole | Stable aromatic ring; versatile pharmacophore with a broad range of biological activities. nih.govmdpi.com | Marketed drugs (e.g., antibacterials, diuretics), medicinal chemistry research. wikipedia.orgnih.gov |

| 1,2,4-Thiadiazole | Found in some natural products and exhibits various biological activities. isres.orgnih.gov | Medicinal chemistry, development of anticancer and anti-inflammatory agents. nih.gov |

The Role of the Carbamate (B1207046) Functional Group in Molecular Design and Reactivity

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a crucial structural motif in modern drug design and organic chemistry. nih.govacs.org It can be considered a hybrid of an ester and an amide, which imparts good chemical and proteolytic stability. nih.govnih.gov Carbamates are often utilized as bioisosteres of amide bonds in peptidomimetics, enhancing membrane permeability. nih.govacs.org

The carbamate moiety can engage in hydrogen bonding and its substitution on the nitrogen and oxygen termini allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. acs.orgnih.gov In drug design, carbamates can serve as prodrugs to improve the bioavailability of parent molecules or as integral parts of a pharmacophore that interact directly with biological targets. nih.govresearchgate.net

Academic Rationale for the Comprehensive Study of Ethyl 1,2,3-Thiadiazol-4-ylcarbamate

The specific compound, this compound, with the CAS number 4100-29-2, represents a unique conjunction of the reactive 1,2,3-thiadiazole ring and the versatile carbamate group. chemenu.com The academic interest in this molecule stems from its potential to contribute to both advanced heterocyclic synthesis and the exploration of novel chemical reactivity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7N3O2S chemenu.com |

| Molecular Weight | 173.19 g/mol chemenu.com |

| IUPAC Name | ethyl N-(1,2,3-thiadiazol-4-yl)carbamate chemenu.com |

| SMILES | O=C(OCC)NC1=CSN=N1 chemenu.com |

The study of this compound can provide valuable insights into the synthesis of multifunctional heterocyclic systems. The synthesis of this compound would likely involve the formation of the 1,2,3-thiadiazole ring, for instance via a Hurd-Mori reaction on a suitable precursor, followed by the introduction of the ethyl carbamate group onto an amino-substituted thiadiazole. Research into optimizing these synthetic routes and exploring the scope of substrates can expand the toolkit available to synthetic chemists for creating complex heterocyclic architectures.

The juxtaposition of the 1,2,3-thiadiazole ring and the carbamate group in this compound suggests the potential for novel chemical reactivity. The electron-withdrawing nature of the carbamate group could influence the stability and reactivity of the adjacent thiadiazole ring, potentially altering the conditions required for its characteristic ring-cleavage reactions. Investigating the thermal, photochemical, and base-induced transformations of this molecule could uncover new synthetic pathways and reactive intermediates, thereby expanding our understanding of heterocyclic chemistry. Furthermore, related thiadiazole-carbamate structures have been synthesized and evaluated for their biological activities, such as antifungal properties, indicating a potential avenue for future research with this specific compound. nih.gov

Basis for Structure-Activity Relationship Investigations in Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These investigations aim to understand how the chemical structure of a compound influences its biological activity. For thiadiazole-carbamates, SAR studies provide a rational basis for designing more potent and selective molecules.

For instance, studies on a series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates have demonstrated that their antifungal activity is dependent on the length of the alkyl chain. nih.gov Optimal fungistatic activity against Gibberella zeae and Alternaria kikuchiana was observed with alkyl chains of 6-11 carbons. nih.gov This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate the fungal cell membrane and interact with its target.

The following interactive table summarizes the fungistatic activity of selected alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates, illustrating the impact of alkyl chain length on biological activity.

| Compound | Alkyl Group | Concentration (µg/mL) | % Growth Inhibition (G. zeae) | % Growth Inhibition (A. kikuchiana) |

| 4 | Hexyl | 50 | - | 90.7 |

| 4 | Hexyl | 5 | - | 54 |

| 5 | Heptyl | 5 | 78 | - |

| 6 | Octyl | 5 | 63 | - |

| 9 | Undecyl | 5 | 59 | - |

Data sourced from a study on the antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The 1,2,3-thiadiazole-carbamate scaffold possesses functionalities that can participate in these interactions. The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the N-H of the carbamate can act as a hydrogen bond donor. The carbonyl oxygen of the carbamate is also a potential hydrogen bond acceptor.

The specific arrangement of these functional groups in three-dimensional space is critical for effective molecular recognition. SAR studies, often aided by computational modeling, help to elucidate the optimal spatial orientation of these groups for binding to a particular biological target. For example, in the context of enzyme inhibition, the thiadiazole-carbamate might be designed to fit into the active site of an enzyme, with the carbamate group positioned to interact with key amino acid residues.

The systematic exploration of different substituents on the thiadiazole ring and variations in the carbamate side chain allows researchers to build a comprehensive understanding of the SAR for a given biological target. This knowledge is then used to design new analogues with improved affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

4100-29-2 |

|---|---|

Molecular Formula |

C5H7N3O2S |

Molecular Weight |

173.20 g/mol |

IUPAC Name |

ethyl N-(thiadiazol-4-yl)carbamate |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-5(9)6-4-3-11-8-7-4/h3H,2H2,1H3,(H,6,9) |

InChI Key |

CBFRLNIFUGURTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CSN=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for Ethyl 1,2,3 Thiadiazol 4 Ylcarbamate and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a systematic approach to planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For Ethyl 1,2,3-thiadiazol-4-ylcarbamate, the analysis involves two primary disconnections: one at the carbamate (B1207046) linkage and another to deconstruct the 1,2,3-thiadiazole (B1210528) ring.

The most common and direct approach for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori cyclization. wikipedia.org This strategy suggests that the heterocyclic ring can be formed from an acyclic precursor, typically an acylhydrazone or a related derivative of a compound containing an active methylene (B1212753) group.

A logical retrosynthetic disconnection of the 1,2,3-thiadiazole ring points to a hydrazone intermediate. This hydrazone, in turn, can be synthesized from a ketone or an aldehyde containing an adjacent methylene group. For the 4-substituted 1,2,3-thiadiazole, a key precursor would be a hydrazone derived from a β-keto ester or a related compound where the carbonyl group and the active methylene group are strategically positioned to facilitate the ring-closing reaction.

Key Precursors for the 1,2,3-Thiadiazole Ring:

Hydrazones: Specifically, N-acyl or N-tosyl hydrazones are common starting materials for the Hurd-Mori reaction. wikipedia.org

α-Methylene Ketones/Esters: These compounds serve as the carbon backbone for the formation of the required hydrazone precursors. researchgate.net

Thiosemicarbazones: In some variations, thiosemicarbazones can be cyclized to form the thiadiazole ring. researchgate.net

The ethyl carbamate group is an ester of carbamic acid. Its synthesis typically involves the reaction of an amine with a reagent that can introduce the ethoxycarbonyl (-C(O)OEt) group.

Disconnecting the carbamate C-N bond in the target molecule reveals 4-amino-1,2,3-thiadiazole as a key intermediate and an ethyl-containing electrophile. Alternatively, the formation can be envisioned from precursors that react with ethanol (B145695).

Key Precursors for the Ethyl Carbamate Moiety:

4-Amino-1,2,3-thiadiazole: This amine serves as the nucleophile for the formation of the carbamate.

Ethyl Chloroformate: A common and efficient reagent for introducing the ethoxycarbonyl group onto an amine.

Ethanol and Urea/Cyanate: Ethyl carbamate can be formed from the reaction of ethanol with various precursors like urea, cyanate, or carbamyl phosphate. nih.govresearchgate.netnih.gov While this is common in food chemistry, in targeted organic synthesis, more specific reagents like ethyl chloroformate are preferred for higher efficiency and control.

Construction of the 1,2,3-Thiadiazole Ring System

The construction of the 1,2,3-thiadiazole ring is the pivotal step in the synthesis of the target compound and its analogs. Various cyclization methods have been developed, with the Hurd-Mori reaction being a classic and widely used approach.

Direct formation of the 1,2,3-thiadiazole ring is achieved through cyclization reactions that simultaneously form the necessary C-S and N-N bonds of the heterocycle.

The Hurd-Mori 1,2,3-thiadiazole synthesis is a powerful method for generating this heterocyclic system. wikipedia.org The reaction involves the treatment of hydrazone derivatives, particularly those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂). wikipedia.orgnih.gov The starting hydrazones are typically prepared from ketones or aldehydes that have an adjacent α-methylene group. researchgate.net

The general mechanism involves the reaction of the hydrazone with thionyl chloride, leading to a key intermediate that undergoes cyclization and subsequent elimination to form the aromatic 1,2,3-thiadiazole ring. The success and yield of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the starting materials. nih.govnih.gov For instance, studies on the synthesis of pyrrolo[2,3-d] researchgate.netnih.govresearchgate.netthiadiazole-6-carboxylates found that an electron-withdrawing substituent, such as a methyl carbamate, on the precursor gave superior yields compared to electron-donating alkyl groups. nih.govnih.gov

Researchers have successfully synthesized various 1,2,3-thiadiazole derivatives using this method, starting from diverse ketones and their corresponding semicarbazones or hydrazones. researchgate.netmdpi.comresearchgate.netresearchgate.net

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Semicarbazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-Thiadiazoles | Good to Excellent | mdpi.com |

| 2-oxoallobetulin Semicarbazone | Thionyl Chloride (SOCl₂) | Triterpene-fused 1,2,3-Thiadiazole | Not specified | mdpi.com |

| Carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate | Thionyl Chloride (SOCl₂) | Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate | Not specified | researchgate.net |

| N-protected Pyrrolidine Hydrazones | Thionyl Chloride (SOCl₂) | Methyl pyrrolo[2,3-d] researchgate.netnih.govresearchgate.netthiadiazole-6-carboxylates | 15-25% (with alkyl protecting group), Superior (with carbamate protecting group) | nih.gov |

While the Hurd-Mori reaction is a cornerstone, other methodologies have been developed to access the 1,2,3-thiadiazole scaffold, including one-pot and multi-step protocols. These alternatives often aim to improve yields, simplify procedures, or allow for a broader range of substrates.

One-pot strategies are particularly attractive as they reduce the need for isolating intermediates, thereby saving time and resources. For example, a one-pot, three-component synthesis of 1,2,3-thiadiazoles has been reported using ketones, p-toluenesulfonyl hydrazide, and KSCN, promoted by I₂/CuCl₂. isres.org Such methods provide a direct route to substituted 1,2,3-thiadiazoles from simple starting materials.

Multi-step syntheses, while more laborious, can offer greater control and access to complex derivatives. These sequences often involve the initial formation of a key intermediate, such as a thiosemicarbazide, which is then cyclized in a subsequent step. For instance, substituted imidazo[2,1-b]-1,3,4-thiadiazoles and related systems have been synthesized through multi-step sequences involving the formation of thiosemicarbazides followed by condensation with carboxylic acids or other reagents. jocpr.com Although this example pertains to the 1,3,4-isomer, similar principles can be applied to the synthesis of other thiadiazole systems.

| Methodology | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Three-Component Synthesis | Ketones, p-toluenesulfonyl hydrazide, KSCN | I₂/CuCl₂ | Substituted 1,2,3-Thiadiazoles | isres.org |

| Ionic Liquid-Supported Synthesis | Ionic liquids sulfonyl hydrazine, Ketones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-Thiadiazoles | mdpi.com |

| Metal-Free [3+2] Annulation | N-tosylhydrazones, Sulfur | TBAI (catalyst) | Aryl 1,2,3-Thiadiazoles | mdpi.com |

| One-Pot Three-Component Cascade Reaction | Purpald, Diketones, Substituted Benzoic Acids | POCl₃ | Triazolo[3,4-b] wikipedia.orgresearchgate.netnih.govThiadiazoles | tandfonline.com |

Functionalization Strategies for Thiadiazole Precursors at the 4-Position

The functionalization of the 1,2,3-thiadiazole ring, particularly at the 4-position, is pivotal for the synthesis of the target compound and its analogs. The primary route to achieving this is not typically through post-synthesis modification of the parent heterocycle but rather by constructing the ring from an already functionalized precursor.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. mdpi.com This method involves the cyclization of semicarbazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂). mdpi.comresearchgate.net By selecting a starting ketone with a desired functional group adjacent to the carbonyl, that group will ultimately be positioned at C4 of the resulting thiadiazole ring. For the synthesis of this compound, a precursor such as 4-amino-1,2,3-thiadiazole is required. This can be synthesized from a starting material that contains a masked or protected amino group.

Alternative strategies involve the synthesis of 1,2,3-thiadiazole-4-carboxylic acid or its ethyl ester, which serve as versatile intermediates. researchgate.netnih.gov For instance, the cyclization of the carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate yields an ethyl 4-(1,2,3-thiadiazol-4-yl) intermediate, demonstrating the feasibility of introducing ester functionalities at the 4-position. researchgate.net This carboxylic acid or ester group can then be converted to the required amine via reactions like the Curtius, Hofmann, or Schmidt rearrangement, providing access to the 4-amino-1,2,3-thiadiazole precursor.

A high-yield, solvent-base-controlled synthesis method allows for the creation of 4,5-functionalized 1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides. nih.gov Under specific conditions, this reaction can exclusively produce 5-amino-4-cyano-1,2,3-thiadiazoles, highlighting a modern approach to introducing functional handles on the thiadiazole ring. nih.gov

Introduction of the Ethyl Carbamate Group

The introduction of the ethyl carbamate moiety is typically the final key step in the synthesis of the title compound. This transformation is achieved through a carbamoylation reaction, starting from the 4-amino-1,2,3-thiadiazole precursor.

The most common method for this conversion is the reaction of the amino group with an ethyl acylating agent. Ethyl chloroformate (ClCOOEt) is the reagent of choice for this transformation. The nucleophilic amino group attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the N-C(O)O-Et carbamate linkage. While studies on other heterocyclic systems show that the carbamate group is essential for certain biological activities, its introduction is a standard synthetic procedure. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Catalyst, Yield)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Several factors, including temperature, solvent polarity, and stoichiometry, can be systematically varied.

| Parameter | Variation | Effect on Reaction | Rationale |

| Temperature | 0 °C to Room Temp. | High yield, minimized side products | Controls initial exothermicity, then allows reaction to complete. |

| Reflux | Potential for decomposition/side reactions | The thiadiazole ring can be sensitive to high temperatures. | |

| Solvent | Aprotic (DCM, THF) | Good solubility, high yield | Inert solvents prevent unwanted side reactions. |

| Protic (Ethanol) | Lower yield | Solvent can compete as a nucleophile. | |

| Base | Triethylamine | High yield | Effectively scavenges HCl without interfering. |

| Pyridine | Moderate to high yield | Can also act as a nucleophilic catalyst in some cases. | |

| No Base | Low to no yield | HCl byproduct protonates the starting amine, halting the reaction. | |

| Stoichiometry | 1.1 eq. Ethyl Chloroformate | Optimal yield | A slight excess of the acylating agent ensures full conversion of the amine. |

| >1.5 eq. Ethyl Chloroformate | Increased impurities | Excess reagent can lead to side reactions and complicates purification. |

This is an interactive data table based on general principles of carbamoylation reactions.

While this specific reaction may not require a catalyst, in related syntheses of complex thiadiazole derivatives, heterogeneous catalysts have been employed to improve efficiency and facilitate product isolation. rsc.org The optimization process would involve systematically adjusting these parameters to achieve the highest possible isolated yield of the final product.

Stereoselective and Regioselective Synthesis Approaches for Derivatives

For analogs of this compound, particularly those with additional substitution, controlling the stereochemistry and regiochemistry of the synthesis is paramount. While the core 1,2,3-thiadiazole ring is planar and achiral, stereocenters may be present in substituents attached to the ring. Regioselectivity, however, is a central challenge in the functionalization of the thiadiazole core itself.

Control of Positional Isomerism in Thiadiazole Functionalization

Achieving regiocontrol in the synthesis of substituted 1,2,3-thiadiazoles is critical to ensure the desired biological activity or material properties. The primary method for controlling positional isomerism is to build the desired substitution pattern into the precursors before the ring-forming cyclization reaction.

Hurd-Mori Synthesis: As previously mentioned, this reaction is inherently regioselective. The substitution pattern of the starting α-methylene ketone directly dictates the substitution at the C4 and C5 positions of the final 1,2,3-thiadiazole. This provides a robust method for synthesizing 4-substituted or 4,5-disubstituted isomers without ambiguity. mdpi.comresearchgate.net

Switchable Synthesis: Modern synthetic methods have been developed that allow for the selective synthesis of different isomers by changing the reaction conditions. For example, the reaction of 2-cyanothioacetamides can be directed to form either 1,2,3-thiadiazoles or 1,2,3-triazoles by controlling the solvent and base system, demonstrating a high level of regiochemical control. nih.gov

Direct C-H Functionalization: While highly desirable, direct and regioselective C-H functionalization of the 1,2,3-thiadiazole ring is challenging due to the presence of two carbon atoms (C4 and C5) with different electronic environments. However, directed C-H activation has been successfully applied to other thiadiazole isomers, such as 1,2,4-thiadiazoles, using transition metal catalysts like iridium. rsc.org Similar strategies could potentially be developed for the 1,2,3-isomer, where a directing group would guide the functionalization to a specific position, offering a powerful tool for controlling positional isomerism in derivatives.

| Synthetic Approach | Regiochemical Outcome | Key Features |

| Hurd-Mori Reaction | Predictable C4/C5 substitution | Regioselectivity is determined by the structure of the ketone precursor. mdpi.com |

| Switchable Cyclization | Selective formation of different heterocycles | Reaction outcome is controlled by solvent and base. nih.gov |

| Directed C-H Activation | Site-specific functionalization (e.g., C5) | Requires a directing group and a transition metal catalyst. (Applied to other isomers) rsc.org |

This is an interactive data table summarizing regioselective strategies.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The integration of green chemistry principles into the synthesis of this compound and its analogs is an area of growing importance, aiming to reduce environmental impact and improve efficiency. mdpi.comresearchgate.net

Sustainable approaches focus on several key areas:

Alternative Energy Sources: Microwave irradiation and ultrasonication are increasingly used to synthesize thiadiazole derivatives. nanobioletters.comingentaconnect.com These methods often lead to significantly shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. nanobioletters.comingentaconnect.com

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. mdpi.com For thiadiazole synthesis, reactions have been developed in greener solvents like ethanol or even water. rsc.orgorganic-chemistry.org

Catalysis: The use of efficient and reusable catalysts can minimize waste. Heterogeneous catalysts, such as vanadium oxide on fluorapatite, have been used for the synthesis of complex thiadiazole systems, offering advantages like mild reaction conditions, easy catalyst recovery, and reusability. rsc.org Metal-free catalytic systems, for instance using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for an improved Hurd-Mori reaction, also contribute to more sustainable synthesis. organic-chemistry.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, represents a significant step towards sustainability. mdpi.com This approach has been successfully applied to the synthesis of 1,2,4-thiadiazoles, yielding excellent results in short reaction times. mdpi.com

| Conventional Method | Green Alternative | Advantages of Green Method |

| Conventional Heating (Oil Bath) | Microwave Irradiation | Reduced reaction time, lower energy use, often higher yields. nanobioletters.comingentaconnect.com |

| Hazardous Solvents (e.g., Benzene, Toluene) | Ethanol, Water, Ionic Liquids | Reduced toxicity and environmental impact. rsc.orgmdpi.com |

| Stoichiometric Reagents | Heterogeneous/Reusable Catalysts | Minimized waste, catalyst can be recovered and reused. rsc.org |

| Solvent-based Reactions | Solvent-free Grinding | Eliminates solvent waste, simplifies workup. mdpi.com |

This is an interactive data table comparing conventional and green synthetic approaches.

By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Solvent-Free Reactions

Solvent-free synthesis, often conducted through mechanochemical methods like grinding, is a cornerstone of green chemistry that eliminates the need for potentially hazardous and environmentally damaging solvents. nih.govnih.gov This approach not only reduces chemical waste but can also lead to increased reactivity, higher yields, and shorter reaction times. nih.gov

For the synthesis of thiadiazole analogs, grinding has emerged as a viable and environmentally benign technique. nih.govresearchgate.net In a typical procedure, solid reactants are combined in a mortar and ground together with a pestle, sometimes with the addition of a catalytic amount of a base like diisopropyl ethyl amine (DIPEA). nih.gov The mechanical force initiates the reaction, often turning the solid mixture into a melt or syrup before it solidifies as the product. nih.gov This method has been successfully applied to the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, where hydrazonoyl halides are reacted with a hydrazine-1-carbodithioate precursor at room temperature. nih.gov The reaction is monitored by thin-layer chromatography (TLC) and is often complete within minutes. nih.gov

The advantages of this solvent-free approach are numerous. It is operationally simple, avoids the complexities of solvent handling and removal, and is considered safer and cleaner. nih.gov While specific examples detailing the synthesis of this compound via grinding are not extensively documented, the successful application of this method for analogous thiadiazole structures demonstrates its potential as a powerful tool for creating such compounds in a more sustainable manner.

Table 1: Examples of Solvent-Free Synthesis of Thiadiazole Analogs

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate | Hydrazonoyl halides | Grinding with pestle in open mortar, room temp., cat. DIPEA | 3-10 min | nih.gov |

Catalytic Approaches and Renewable Resources

Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity while minimizing waste. In the context of thiadiazole synthesis, significant progress has been made in developing metal-free and highly efficient catalytic systems.

Catalytic Synthesis of the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring, the core of the target compound, has been improved through catalytic methods that are superior to the traditional Hurd-Mori reaction. organic-chemistry.org One notable advancement is a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.orgmdpi.com This procedure provides good yields and operates under milder conditions. Another approach involves an I2/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.orgmdpi.com Furthermore, visible light photocatalysis using catalysts like cercosporin (B1668469) has been shown to effectively synthesize 1,2,3-thiadiazoles in a sustainable and environmentally friendly manner. organic-chemistry.org

Catalytic Synthesis of Thiadiazolylcarbamates

Directly relevant to the synthesis of the target molecule and its analogs is the formation of the carbamate functional group. A significant green advancement is the selenium-catalyzed oxidative carbonylation for producing 1,3,4-thiadiazol-2-ylcarbamates. globethesis.comjlu.edu.cn This method is particularly noteworthy as it replaces highly toxic reagents like phosgene (B1210022) with carbon monoxide (CO) and uses oxygen as the oxidant. globethesis.comjlu.edu.cn The reaction involves treating a 2-amino-1,3,4-thiadiazole (B1665364) with an alcohol in the presence of a selenium catalyst. globethesis.com This one-pot protocol is economical, features high atomic economy, and avoids the production of corrosive waste, making it a much greener alternative to traditional methods like the triphosgene (B27547) or chloroformate processes. globethesis.com

Table 2: Catalytic Approaches in the Synthesis of Thiadiazoles and Analogs

| Product Type | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazoles | N-tosylhydrazones, Sulfur | TBAI | Metal-free, improved Hurd-Mori | organic-chemistry.orgmdpi.com |

| 5-Acyl-1,2,3-thiadiazoles | Enaminones, Tosylhydrazine, Sulfur | I2/DMSO | Transition-metal-free, multicomponent | organic-chemistry.orgmdpi.com |

Renewable Resources

While synthetic methodologies have become significantly greener through solvent-free and advanced catalytic methods, the integration of renewable resources as starting materials for the synthesis of thiadiazoles is an area that remains largely unexplored in the available literature. Current synthetic routes typically rely on precursors derived from petrochemical feedstocks. The use of "ecofriendly" solvents such as ethanol, which can be derived from biomass, is a step toward greater sustainability. organic-chemistry.org However, a broader shift to renewable feedstocks for the core reactants represents a future challenge and an opportunity for further advancing the green credentials of this compound synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) for Core Structure and Connectivity

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in structural analysis.

For Ethyl 1,2,3-thiadiazol-4-ylcarbamate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet for the proton on the thiadiazole ring. The NH proton of the carbamate (B1207046) group would likely appear as a broad singlet.

The ¹³C NMR spectrum would provide complementary information, with expected signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the two distinct carbons of the 1,2,3-thiadiazole (B1210528) ring. The chemical shifts of these carbons would be indicative of their electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH (thiadiazole) | ~8.5-9.0 | Singlet |

| NH (carbamate) | ~7.0-8.0 | Broad Singlet |

| O-CH₂ (ethyl) | ~4.2-4.4 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbamate) | ~155-160 |

| C4 (thiadiazole) | ~140-145 |

| C5 (thiadiazole) | ~120-125 |

| O-CH₂ (ethyl) | ~60-65 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems and would require experimental verification.

2D NMR (COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. For this compound, HMBC would be crucial in confirming the connectivity of the ethyl carbamate group to the C4 position of the thiadiazole ring. For instance, correlations would be expected between the NH proton and the C4 and C=O carbons, and between the thiadiazole proton and the C4 and C5 carbons of the ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₇N₃O₂S), the theoretical exact mass would be calculated and compared to the experimental value.

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), would offer further structural confirmation. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation patterns could include the loss of the ethoxy group, the entire ethyl carbamate side chain, or cleavage of the thiadiazole ring.

Table 3: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass |

|---|---|---|

| [M+H]⁺ | C₅H₈N₃O₂S⁺ | 174.0332 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the carbamate (~3300 cm⁻¹).

C-H stretching of the ethyl group and the thiadiazole ring (~2900-3100 cm⁻¹).

C=O stretching of the carbamate (~1700-1730 cm⁻¹).

C=N and N=N stretching of the thiadiazole ring (in the fingerprint region, ~1400-1600 cm⁻¹).

C-O stretching of the ester group (~1200-1250 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-N and C-S bonds within the thiadiazole ring.

Structure Activity Relationship Sar in Molecular Interaction Studies Strictly Non Clinical Context

Principles of Molecular Recognition and Ligand Design for Ethyl 1,2,3-Thiadiazol-4-ylcarbamate Scaffolds

The 1,2,3-thiadiazole (B1210528) ring is a recognized pharmacophore in medicinal chemistry, and its derivatives are frequently investigated for their interactions with various biological macromolecules. mdpi.com The design of ligands based on the this compound scaffold is guided by several key principles of molecular recognition. The thiadiazole ring itself, being an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. mdpi.com

In the context of ligand design, the 1,2,3-thiadiazole moiety can act as a bioisosteric replacement for other cyclic systems, offering unique electronic and steric properties. jocpr.com The arrangement of nitrogen and sulfur atoms within the ring provides specific hydrogen bond acceptor capabilities, which can be crucial for orienting the ligand within a binding site. mdpi.com

Structure-activity relationship (SAR) studies on related thiadiazole derivatives have highlighted the importance of substituents on the thiadiazole ring and the carbamate (B1207046) side chain in modulating biological activity. For instance, in a series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates, the length of the alkyl chain was found to be a critical determinant of their fungistatic activity in in vitro assays. nih.gov This suggests that the ethyl group in this compound is not merely a passive component but plays an active role in the molecular recognition process, likely by interacting with hydrophobic pockets in a target protein.

The general approach to designing ligands around this scaffold involves modifying the ethyl group to explore different hydrophobic and steric interactions, as well as altering the substitution pattern on the thiadiazole ring to optimize electronic properties and hydrogen bonding potential. The overarching goal is to achieve high affinity and selectivity for a specific molecular target through the cumulative effect of these tailored interactions.

Biophysical Characterization of Ligand-Target Binding Interactions (e.g., Enzyme Binding, Protein Interactions) in vitro

The detailed characterization of how this compound and its analogs interact with their molecular targets is essential for understanding their function. This is typically achieved through a variety of in vitro biophysical techniques that can quantify binding affinity, selectivity, and the thermodynamics of the interaction.

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the principles of its analysis can be inferred from studies on analogous compounds. The potency of a ligand is often quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). For example, various 1,3,4-thiadiazole (B1197879) derivatives have been evaluated as inhibitors of enzymes such as Abl tyrosine kinase, with some compounds exhibiting potent inhibitory activity. nih.gov

The selectivity of a ligand for its intended target over other related proteins is a critical aspect of its molecular profile. High selectivity is desirable to minimize off-target effects in any potential application. The selectivity profile of a thiadiazole-based compound would be determined by comparing its binding affinity for the primary target against a panel of other relevant proteins.

The following table illustrates the kind of data that is generated in such studies, using examples from the broader class of thiadiazole derivatives to demonstrate the concepts of binding affinity and selectivity.

| Compound | Target Enzyme | Binding Affinity (IC50/Kd) | Reference |

|---|---|---|---|

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole | Abl Tyrosine Kinase | Potent Inhibition | nih.gov |

| Thiadiazole Carbamates | Lysosomal Acid Lipase (B570770) (LAL) | Effective Inhibition | nih.govnih.gov |

The specific interactions that govern the binding of this compound to its target are dictated by its three-dimensional structure and the chemical nature of its constituent atoms. The thiadiazole ring and the carbamate linker provide a rich tapestry of potential non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms in the 1,2,3-thiadiazole ring can act as hydrogen bond acceptors, while the N-H group of the carbamate can act as a hydrogen bond donor. The carbonyl oxygen of the carbamate is also a potent hydrogen bond acceptor. These interactions are highly directional and play a crucial role in determining the specific orientation of the ligand within a binding pocket.

Conformational Flexibility and its Impact on Binding Mode Elucidation

The conformational flexibility of a ligand is a critical factor in its ability to bind to a target protein. This compound possesses several rotatable bonds, particularly within the ethyl carbamate side chain. The ability of the molecule to adopt different conformations can allow it to fit into binding sites of varying shapes and sizes.

Computational methods, such as conformational analysis and molecular dynamics simulations, can be employed to explore the accessible conformations of this compound. doi.orgacs.org These studies can reveal the preferred dihedral angles and the energy barriers between different conformational states. Understanding the conformational landscape of the molecule is crucial for interpreting experimental binding data and for building accurate models of the ligand-target complex.

The elucidation of the binding mode, or the precise orientation and conformation of the ligand when bound to its target, is often achieved through techniques like X-ray crystallography or NMR spectroscopy. However, in the absence of such experimental data, computational docking simulations can provide valuable insights. These simulations attempt to predict the most favorable binding pose of a flexible ligand within a rigid or flexible receptor binding site. The conformational preferences of the ligand, as determined by computational analysis, can be used to guide and refine these docking studies, leading to more accurate predictions of the binding mode.

Chemical Biology Applications as Molecular Probes for Biochemical Pathway Elucidation (Non-Cellular/Non-Organismal Context)

Derivatives of the 1,2,3-thiadiazole scaffold have shown potential as molecular probes for studying biochemical pathways in a non-cellular context. The thiadiazole ring can be functionalized with reporter groups, such as fluorophores, to create probes that can be used to monitor enzyme activity or to visualize ligand-protein interactions in vitro.

For example, the inherent fluorescence of some thiadiazole derivatives can be exploited to develop fluorescent probes. nih.govnih.govresearchgate.net The fluorescence properties of such a probe might change upon binding to a target protein, providing a direct readout of the binding event. This can be particularly useful in high-throughput screening assays to identify other molecules that bind to the same target.

Furthermore, this compound or its derivatives could potentially be derivatized with photoreactive groups to create photoaffinity labels. These probes can be used to covalently label their target protein upon photoactivation, allowing for the identification and characterization of previously unknown binding partners in complex biological mixtures.

The application of such molecular probes is a powerful tool in chemical biology for dissecting the intricate networks of biochemical pathways. By providing a means to selectively interact with and report on the status of specific proteins, these probes can help to elucidate the molecular mechanisms underlying various biological processes.

Future Research Directions and Unexplored Avenues in Ethyl 1,2,3 Thiadiazol 4 Ylcarbamate Chemistry

Development of Asymmetric Synthetic Routes to Chiral Analogs

The introduction of chirality into a molecular scaffold can have profound effects on its biological activity and material properties. For Ethyl 1,2,3-thiadiazol-4-ylcarbamate, the development of asymmetric synthetic routes to access its chiral analogs is a critical and promising area of future research.

Currently, the synthesis of chiral 1,2,3-thiadiazole-containing compounds is an emerging field. While methods for the enantioselective synthesis of related heterocycles are being developed, specific protocols for compounds with the substitution pattern of this compound are yet to be established. researchgate.net Future efforts could focus on several key strategies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct enantioselective formation of the thiadiazole ring or the stereoselective introduction of substituents. For instance, asymmetric catalytic additions to a precursor molecule could establish the desired stereocenter before the formation of the thiadiazole ring. Research into BINOL-based thiazole (B1198619) and thiadiazole thioether ligands has shown promise in the asymmetric addition of diethylzinc (B1219324) to aldehydes, suggesting a potential starting point for developing catalysts for related systems. electronicsandbooks.comresearchgate.net

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a synthetic precursor can guide the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This well-established strategy in asymmetric synthesis could be adapted to the synthesis of chiral derivatives of this compound. scielo.org.mx The auxiliary would be removed in a later step to yield the enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The use of enzymes, such as lipases or esterases, could be explored for the kinetic resolution of racemic mixtures of this compound derivatives or for the stereoselective synthesis of chiral precursors.

The successful development of these asymmetric routes will be crucial for investigating the stereostructure-activity relationships of this class of compounds.

Exploration of Novel Catalytic Transformations Involving the Thiadiazole and Carbamate (B1207046) Moieties

The 1,2,3-thiadiazole (B1210528) ring and the carbamate group in this compound both offer opportunities for novel catalytic transformations, leading to a diverse range of new derivatives with potentially unique properties.

The 1,2,3-thiadiazole ring is known to undergo ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. A particularly interesting avenue for future research is the exploration of transition-metal-catalyzed reactions. For example, rhodium(I)-catalyzed denitrogenative annulation reactions of 1,2,3-thiadiazoles have been shown to be a powerful method for the synthesis of other heterocyclic systems. researchgate.net Applying such catalytic systems to this compound could lead to the formation of novel fused heterocyclic structures.

The carbamate moiety also presents opportunities for catalytic functionalization. For instance, catalytic C-H activation and functionalization of the ethyl group or the aromatic ring (if present in derivatives) could be explored. Furthermore, the carbamate nitrogen could potentially act as a directing group in transition metal-catalyzed reactions, enabling regioselective functionalization of the thiadiazole ring.

Biocatalysis could also play a significant role. The investigation of enzymes that can selectively modify the carbamate group, such as hydrolases for controlled cleavage or transferases for the introduction of different functional groups, could lead to the development of environmentally friendly synthetic methods. The known inhibitory activity of thiadiazole carbamates against enzymes like lysosomal acid lipase (B570770) suggests that interactions with biological catalysts are a fruitful area for investigation. nih.gov

Advanced Machine Learning and AI-Driven Molecular Design for Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery and materials science pipeline offers a powerful approach to accelerate the design and optimization of new molecules. For this compound, these computational tools can guide the synthesis of derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models, researchers can establish mathematical relationships between the structural features of a series of this compound derivatives and their biological activity or physical properties. nih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets can identify potential derivatives of this compound with desired activities. ijpsjournal.comnih.govmdpi.comresearchgate.netbiointerfaceresearch.com Molecular docking simulations can predict the binding mode and affinity of these derivatives to a target protein, providing insights into the molecular basis of their activity.

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing chemical data to generate novel molecular structures with desired properties. These models could be used to design new this compound derivatives that are optimized for a specific application.

The application of these in silico methods will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis of this compound and its derivatives is a key future research direction.

Continuous Flow Synthesis: Flow chemistry, often performed in microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgmdpi.comtandfonline.com This can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents or intermediates. The development of continuous flow methods for the key steps in the synthesis of the 1,2,3-thiadiazole ring and the formation of the carbamate linkage would be a significant advancement. worktribe.comnih.govbeilstein-journals.orgnih.govbohrium.com

Automated Synthesis Platforms: Integrating flow chemistry with automated platforms, including robotic systems for reagent handling and purification, can enable the rapid synthesis and screening of libraries of this compound derivatives. This high-throughput approach would be invaluable for structure-activity relationship studies and the optimization of lead compounds.

Heterogeneous Catalysis in Flow: The use of solid-supported catalysts in flow reactors can simplify product purification and catalyst recycling, contributing to more sustainable synthetic processes. rsc.org Research into the development of heterogeneous catalysts for the synthesis and functionalization of this compound would be highly beneficial.

By embracing these modern synthetic technologies, the synthesis of this class of compounds can be made more efficient, scalable, and environmentally friendly.

Investigation of Solid-State Properties and Crystal Engineering Applications

The solid-state properties of a compound, such as its crystal structure, polymorphism, and solubility, are critical for its application, particularly in pharmaceuticals and materials science. The investigation of these properties for this compound and its derivatives, along with the application of crystal engineering principles, represents a significant and underexplored research avenue.

Crystal Structure Determination: Obtaining the single-crystal X-ray structure of this compound would provide invaluable information about its molecular conformation, intermolecular interactions, and packing in the solid state.

Polymorphism and Cocrystal Screening: Many organic compounds can exist in multiple crystalline forms, or polymorphs, each with different physical properties. A systematic screening for polymorphs of this compound is warranted. Furthermore, the formation of cocrystals with other molecules, such as pharmaceutically acceptable coformers, could be used to modulate properties like solubility and stability. rsc.orgnih.govnih.govresearchgate.net Virtual screening methods can be employed to predict suitable coformers. rsc.org

Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking, researchers can design new crystalline forms with desired properties. For example, the introduction of specific functional groups onto the this compound scaffold could be used to direct the formation of specific supramolecular architectures.

A thorough understanding and control of the solid-state properties will be essential for the development of any practical applications of these compounds.

Q & A

Q. How are mechanistic insights into thiadiazole bioactivity validated experimentally?

- Answer:

- Enzyme inhibition assays: Measure direct interaction with targets (e.g., protease inhibition via fluorogenic substrates) .

- Gene expression profiling: RNA sequencing or qPCR to assess downstream effects (e.g., apoptosis markers in cancer cells) .

- Competitive binding studies: Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.